Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is a member of the piperidine family, characterized by a piperidine ring substituted with ethyl and phenyl groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a synthetic compound that is structurally related to pethidine . The primary targets of this compound are the μ-opioid receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Mode of Action
This compound exerts its effects by binding to and activating the μ-opioid receptor . This occurs because this compound structurally mimics endogenous endorphins which are naturally found within the body and also work upon the μ-opioid receptor set .
Biochemical Pathways
The activation of the μ-opioid receptors by this compound leads to a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline . This results in an increase in pain threshold and a decrease in the perception of pain .
Pharmacokinetics
It is known that similar compounds like pethidine are quickly hydrolysed in the liver to pethidinic acid and are also demethylated to norpethidine, which has half the analgesic activity of pethidine but a longer elimination half-life .
Result of Action
The activation of the μ-opioid receptors by this compound results in analgesic effects . This is due to the decrease in the release of nociceptive neurotransmitters, leading to an increase in pain threshold and a decrease in the perception of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 1-ethyl-4-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with analgesic properties.
Industry: The compound is used in the production of specialty chemicals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is similar to other piperidine derivatives such as:
Pethidine (Meperidine): Known for its analgesic properties, Pethidine is widely used in clinical settings. .
Anileridine: Another opioid analgesic with a similar mechanism of action but different substituents on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with opioid receptors makes it a valuable compound in pain management research .
Properties
IUPAC Name |
ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-17-12-10-16(11-13-17,15(18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILWUCGKPKJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658148 | |
Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28018-10-2 | |
Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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